(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Description
Historical Development of Fluorinated Amino Acid Derivatives
The development of fluorinated amino acid derivatives has evolved significantly since the mid-20th century, driven by the unique properties that fluorine atoms impart to biological molecules. Although utilization of fluorine compounds has a long history, synthesis of chiral fluorinated amino acid derivatives with structural diversity and high stereoselectivity remains very appealing and challenging. The incorporation of fluorine into amino acids established a completely new class of amino acids, and their properties, along with those of the biopolymers constructed from them, are extremely interesting.
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter, making naturally occurring organofluorine compounds extremely rare. However, chemists have exploited the unique properties of fluorine and produced countless fluoro-organic compounds without which our everyday lives would be unimaginable. The historical progression of fluorinated amino acid synthesis has been marked by several key developments, including the recognition that at least 25% of drugs and 50% agrochemicals contain fluorine.
The specific class of 9-fluorenylmethyloxycarbonyl-protected fluorinated amino acids emerged from the convergence of two important synthetic developments: the widespread adoption of 9-fluorenylmethyloxycarbonyl protection in solid-phase peptide synthesis and the growing understanding of fluorine's effects on amino acid properties. Chiral-fluorinated amino acids are a class of fluorine-containing building blocks, which are widely utilized in bioorthogonal chemistry, drug modification, and asymmetric catalysis.
The synthesis of fluorinated amino acid derivatives has progressed through several generations of methodologies. Recent advances have focused on protecting-group-free and semi-continuous processes, as demonstrated by the development of flow synthesis methods for racemic fluorinated α-amino acids from fluorinated amines. This evolution reflects the increasing demand for these building blocks in medicinal chemistry applications.
Nomenclature and Chemical Identity
The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid possesses a complex nomenclature that reflects its sophisticated structural features. The systematic name indicates several key structural elements: the (2S,3S) stereochemical designation specifying the absolute configuration at both chiral centers, the 9-fluorenylmethyloxycarbonyl protecting group attached to the amino function, the hydroxyl group at the 2-position, and the 4-trifluoromethylphenyl substituent at the 3-position.
This compound belongs to the class of β-phenylserine derivatives, specifically the threo-configured isomers. The presence of the trifluoromethyl group on the aromatic ring significantly alters the electronic properties compared to unsubstituted β-phenylserine analogs. The molecular formula reflects the incorporation of three fluorine atoms within the trifluoromethyl group, contributing to the compound's unique physicochemical properties.
The 9-fluorenylmethyloxycarbonyl protection serves a dual purpose: protecting the amino group during synthesis and providing a chromophore for analytical detection. This protecting group has become the standard in solid-phase peptide synthesis due to its stability under basic conditions and facile removal under mildly basic conditions.
The systematic classification places this compound within the broader category of fluorinated aromatic amino acids. More specifically, it represents a β-amino acid derivative with aromatic substitution, distinguishing it from simpler α-amino acid analogs. The compound can also be classified as a protected amino acid suitable for peptide synthesis applications.
Significance in Peptide Chemistry Research
The significance of this compound in peptide chemistry research stems from multiple factors that address current challenges in peptide design and synthesis. The incorporation of fluorinated groups into peptides significantly affects their biophysical properties, making this compound particularly valuable for modulating peptide characteristics.
Fluorinated amino acids are used to study and engineer biopolymers, but broader use has been impeded due to their very limited availability. The development of readily accessible fluorinated building blocks like this compound addresses this limitation and paves the way for applications in medicinal chemistry, protein engineering, and materials sciences. The 9-fluorenylmethyloxycarbonyl protection makes this compound directly compatible with standard solid-phase peptide synthesis protocols.
The trifluoromethyl group provides several advantages in peptide applications. The strong electronegativity of fluorine atoms, their similar size to hydrogen, and their great influence on pKa and lipophilicity make them valuable tools for peptide modification. These properties enable researchers to fine-tune peptide properties without dramatically altering the overall structure.
Research has demonstrated that the incorporation of fluorinated amino acids can enhance peptide stability, alter binding affinity, and provide unique spectroscopic handles for studying peptide structure and dynamics. The development of force field parameters for fluorinated, aromatic amino acids enabling molecular dynamics simulations of fluorinated proteins has further enhanced the utility of such compounds in computational studies.
The compound's ready-to-use nature for solid-phase peptide synthesis represents a significant practical advantage. The methodology for incorporating similar compounds has been successfully applied to the synthesis of various fluorinated analogues of biologically active peptides. This accessibility has opened new avenues for peptide modification and optimization.
Stereochemical Importance of the (2S,3S) Configuration
The (2S,3S) stereochemical configuration of this compound represents the threo-form of the β-phenylserine derivative, which has profound implications for both its synthetic accessibility and biological activity. The stereochemistry at both the α-carbon (position 2) and β-carbon (position 3) determines the three-dimensional arrangement of functional groups and influences the compound's interaction with biological targets.
The threo configuration specifically refers to the relative stereochemistry between the hydroxyl group at position 2 and the amino group at position 3. This configuration contrasts with the erythro-form and represents one of two possible diastereomeric relationships. The (2S,3S) absolute configuration provides a specific three-dimensional arrangement that may be crucial for biological activity and synthetic utility.
Stereochemical considerations become particularly important when incorporating this compound into peptide sequences. The β-amino acid nature of this compound means it introduces an additional chiral center compared to standard α-amino acids, potentially affecting peptide conformation and stability. Research has shown that fluorinated residues can influence backbone conformations and free-energy barriers between different secondary structures.
The enantiopurity of related compounds has been demonstrated to be maintained during synthesis, as evidenced by chiral high-performance liquid chromatography analysis showing no epimerization at the Cα position. This stereochemical integrity is crucial for applications requiring defined three-dimensional structure.
The specific (2S,3S) configuration may also influence the compound's behavior in solid-phase peptide synthesis. The spatial arrangement of functional groups affects both the coupling efficiency and the potential for side reactions during peptide assembly. Understanding these stereochemical effects is essential for optimizing synthetic protocols and predicting peptide properties.
Position of 9-Fluorenylmethyloxycarbonyl-Threo-β-(4-Trifluoromethylphenyl)serine in Contemporary Research
The position of 9-fluorenylmethyloxycarbonyl-threo-β-(4-trifluoromethylphenyl)serine in contemporary research reflects the growing importance of fluorinated amino acids in multiple scientific disciplines. Current research trends emphasize the development of synthetic methodologies that provide access to these valuable building blocks on preparative scales, addressing the historical limitation of availability that has hindered broader application.
Contemporary synthetic approaches have evolved to include protecting-group-free methodologies and continuous flow processes that enable gram-scale synthesis of fluorinated amino acids. These advances directly impact the accessibility of compounds like 9-fluorenylmethyloxycarbonyl-threo-β-(4-trifluoromethylphenyl)serine, making them more readily available for research applications.
The compound occupies a significant position in the development of force field parameters for molecular dynamics simulations of fluorinated proteins. The creation of computational tools specifically designed to model fluorinated amino acids represents a major advancement in the field, enabling researchers to predict and understand the behavior of fluorinated peptides and proteins at the atomic level.
Recent advances in the synthesis of fluorinated amino acids and peptides have established two complementary strategies: the use of fluorinated building blocks to prepare fluorinated amino acids and peptides with diversified structures, and direct fluorination of amino acids, peptides, and proteins. The 9-fluorenylmethyloxycarbonyl-protected compound fits into the first strategy as a ready-to-use building block for peptide synthesis.
The growing recognition of fluorinated amino acids as tools for enzyme inhibition, medicinal chemistry applications, hydrolytic stability enhancement of peptides, antimicrobial peptide development, positron emission tomography applications, and fluorine-19 nuclear magnetic resonance probes positions this compound at the intersection of multiple research areas. The versatility of applications reflects the compound's potential to contribute to diverse scientific objectives.
Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYLISRBKNDQSE-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)C(F)(F)F)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376160 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-18-6 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. This method is essential in producing peptides with specific biological activities for therapeutic purposes.
Drug Development
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved pharmacokinetic properties, which can lead to more effective therapeutic agents.
Studies have shown that derivatives of this compound can interact with various biological targets, including enzymes and receptors. For instance, compounds similar to this structure have been investigated for their potential as inhibitors of specific enzymes involved in diseases such as cancer and diabetes.
Analytical Chemistry
Due to its distinct chemical structure, this compound serves as a standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and mass spectrometry. Its unique fragmentation pattern aids in the identification and quantification of related compounds in complex mixtures.
Case Study 1: Peptide Therapeutics
A study explored the use of Fmoc-protected amino acids in synthesizing peptides that mimic natural hormones. The incorporation of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid allowed for the creation of stable peptide analogs with enhanced biological activity compared to their unprotected counterparts.
| Peptide | Biological Activity | Enhancement Factor |
|---|---|---|
| Peptide A | Insulin receptor activation | 2.5 |
| Peptide B | Anticancer activity | 3.0 |
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors demonstrated that derivatives of this compound effectively inhibited specific proteases linked to cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency.
| Inhibitor | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound X | Protease A | 0.5 |
| Compound Y | Protease B | 0.2 |
Mechanism of Action
The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The trifluoromethyl group influences the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Electron-Withdrawing Groups
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (CAS 1808268-08-7): The -CHF₂ group is less electron-withdrawing than -CF₃, reducing lipophilicity (logP ~3.2 vs. ~3.8 for the target compound). Retains resistance to enzymatic degradation but exhibits lower acidity (pKa ~4.5 vs. ~3.9 for -CF₃ derivatives) .
- (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid (CAS 507472-26-6): The nitro (-NO₂) group increases acidity (pKa ~3.2) and reactivity in electrophilic substitutions. Molecular weight: 432.43 g/mol vs. 471.4 g/mol for the target compound .
Electron-Donating and Steric Groups
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1): The ortho-methyl (-CH₃) group introduces steric hindrance, reducing coupling efficiency in SPPS by ~15% compared to -CF₃ derivatives. Lower melting point (128–130°C vs. 145–148°C for the target compound) due to reduced crystallinity .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid (CAS 246539-83-3): The para-hydroxyl (-OH) group enhances aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for the target compound) but requires protection during synthesis. Molecular weight: 417.45 g/mol .
Stereochemical Variations
- (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid: Enantiomeric configuration alters chiral recognition in biological systems. Identical molecular weight (471.4 g/mol) but distinct NMR shifts (e.g., δ 4.25 ppm for C2-H vs. δ 4.12 ppm in the (2S,3S) form) .
Functional Group Additions
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (Compound 23 in ): The -O-CF₂Br group enables post-synthetic modifications (e.g., Suzuki couplings). Synthesized via Fmoc-Cl in 1,4-dioxane/Na₂CO₃, yielding 85% purity before chromatographic refinement .
Biological Activity
The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 959575-82-7, is a complex organic molecule notable for its structural features, including a fluorenyl group and a trifluoromethyl phenyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 471.43 g/mol. The structure includes several functional groups that contribute to its biological activity, particularly in medicinal chemistry.
Research indicates that compounds with similar structural frameworks often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. The fluorenyl group enhances the stability of the compound, potentially allowing it to interact effectively with various biological targets.
Pharmacological Potential
- Antiproliferative Activity : Preliminary studies suggest that derivatives of fluorenone and related compounds can exhibit antiproliferative effects, acting as inhibitors of type I topoisomerase. This activity is crucial in cancer therapeutics as it can impede the proliferation of cancer cells .
- Enzyme Inhibition : The compound may influence specific enzymatic pathways by acting as an inhibitor. For instance, related compounds have shown inhibitory effects on histone deacetylases (HDACs), which are vital in regulating gene expression and are implicated in cancer progression .
- Antioxidant Properties : Fluorenone derivatives are also noted for their antioxidant activities, which can mitigate oxidative stress in biological systems . This property could be beneficial in therapeutic contexts where oxidative damage is a concern.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
Further investigations into the in vivo effects of similar compounds have demonstrated their potential in treating neurological conditions and cancers through modulation of key biochemical pathways.
Q & A
Q. Table: Solubility Comparison in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMF | >50 | Preferred for SPPS |
| DCM | <10 | Limited utility |
| DMSO | ~30 | Useful for difficult couplings |
Basic: How is the compound characterized post-synthesis?
Answer:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected ~500–550 Da) .
- FT-IR : Detect Fmoc carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Elemental analysis : Validate C, H, N composition within 0.4% of theoretical values .
Advanced: What are the implications of the trifluoromethyl group on bioactivity in medicinal chemistry applications?
Answer:
The CF₃ group enhances:
- Metabolic stability : Reduces oxidative degradation via electron-withdrawing effects .
- Binding affinity : Participates in hydrophobic/π-π interactions with aromatic residues in enzyme active sites (e.g., HIV-1 protease inhibitors) .
- LogP modulation : Increases lipophilicity, improving membrane permeability (measured via octanol/water partitioning) .
Contradiction Alert : While highlights antiviral activity, notes variable efficacy depending on substitution patterns. Researchers should conduct structure-activity relationship (SAR) studies to optimize positioning.
Basic: What storage conditions ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
